Desdiacetyl-8-oxo Famciclovir-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desdiacetyl-8-oxo Famciclovir-d4 is a stable isotope-labeled analogue of Desdiacetyl-8-oxo Famciclovir, which is a metabolite of Famciclovir. Famciclovir is a guanosine analogue antiviral drug used for the treatment of various herpesvirus infections, most commonly for herpes zoster. The molecular formula of this compound is C10H11D4N5O3, and it has a molecular weight of 257.28 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desdiacetyl-8-oxo Famciclovir-d4 involves the incorporation of deuterium atoms into the molecular structure of Desdiacetyl-8-oxo FamciclovirThe reaction conditions often involve the use of deuterated reagents and solvents to achieve the desired isotopic labeling .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as described above but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, are employed to confirm the incorporation of deuterium atoms and the overall purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Desdiacetyl-8-oxo Famciclovir-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce lower oxidation state derivatives. Substitution reactions result in the replacement of functional groups with new nucleophiles .
Scientific Research Applications
Desdiacetyl-8-oxo Famciclovir-d4 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of related compounds.
Biology: Employed in metabolic studies to trace the biochemical pathways of Famciclovir and its metabolites.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Famciclovir.
Mechanism of Action
Desdiacetyl-8-oxo Famciclovir-d4, like its parent compound Famciclovir, undergoes rapid biotransformation to the active antiviral compound penciclovir. Penciclovir inhibits viral DNA polymerase, thereby preventing the replication of herpes simplex virus types 1 and 2, as well as varicella zoster virus. The molecular targets include viral DNA polymerase, and the pathways involved are related to the inhibition of viral DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
Desdiacetyl-8-oxo Famciclovir: The non-deuterated analogue of Desdiacetyl-8-oxo Famciclovir-d4.
Famciclovir: The parent compound, a guanosine analogue antiviral drug.
Penciclovir: The active metabolite of Famciclovir, used for the treatment of herpesvirus infections
Uniqueness
This compound is unique due to its stable isotope labeling with deuterium atoms. This labeling allows for precise tracing and quantification in metabolic studies, providing valuable insights into the pharmacokinetics and pharmacodynamics of Famciclovir and its metabolites.
Properties
IUPAC Name |
2-amino-9-[1,1,2,2-tetradeuterio-4-hydroxy-3-(hydroxymethyl)butyl]-7H-purin-8-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O3/c11-9-12-3-7-8(14-9)15(10(18)13-7)2-1-6(4-16)5-17/h3,6,16-17H,1-2,4-5H2,(H,13,18)(H2,11,12,14)/i1D2,2D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONASPHSEDMUZNH-LNLMKGTHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N(C(=O)N2)CCC(CO)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(CO)CO)C([2H])([2H])N1C2=NC(=NC=C2NC1=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.